Cas no 7752-74-1 (5-Iodo-6-methylpyrimidin-4-ol)

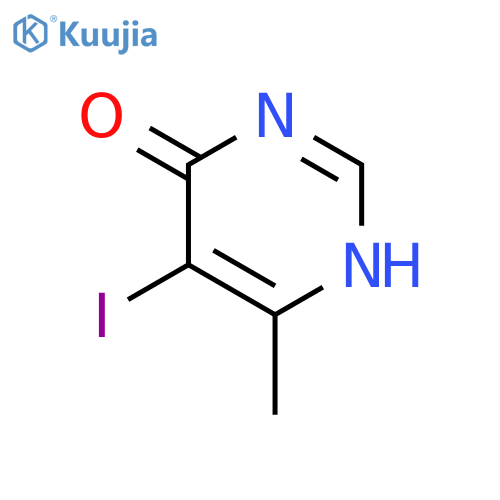

5-Iodo-6-methylpyrimidin-4-ol structure

商品名:5-Iodo-6-methylpyrimidin-4-ol

CAS番号:7752-74-1

MF:C5H5IN2O

メガワット:236.010473012924

MDL:MFCD00234074

CID:890274

5-Iodo-6-methylpyrimidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 5-Iodo-6-methylpyrimidin-4(1H)-one

- 4(3H)-Pyrimidinone, 5-iodo-6-methyl-

- 5-iodo-6-methyl-1H-pyrimidin-4-one

- 5-IODO-6-METHYLPYRIMIDIN-4-OL

- C5H5IN2O

- 4-hydroxy-5-iodo-6-methylpyrimidine

- XHNGJGWIEPTDEH-UHFFFAOYSA-N

- 5-Iodo-6-methyl-3H-pyrimidin-4-one

- 4-Pyrimidinol, 5-iodo-6-methyl-

- 5-Iodo-6-methyl-4-pyrimidinol #

- EBD583162

- SBB098497

- 4-hydroxy-5-iodo-6-methyl pyrimidine

- 5-Iodo-6-methyl-4(3H)-pyrimidinone

- Pyrimidine, 4-hydro

- 5-Iodo-6-methylpyrimidin-4-ol

-

- MDL: MFCD00234074

- インチ: 1S/C5H5IN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9)

- InChIKey: XHNGJGWIEPTDEH-UHFFFAOYSA-N

- ほほえんだ: IC1C(N([H])C([H])=NC=1C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 235.94466g/mol

- ひょうめんでんか: 0

- XLogP3: 0.3

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 0

- どういたいしつりょう: 235.94466g/mol

- 単一同位体質量: 235.94466g/mol

- 水素結合トポロジー分子極性表面積: 41.5Ų

- 重原子数: 9

- 複雑さ: 207

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- ふってん: 245.5℃ at 760 mmHg

5-Iodo-6-methylpyrimidin-4-ol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

5-Iodo-6-methylpyrimidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I737755-100mg |

5-IODO-6-METHYLPYRIMIDIN-4-OL |

7752-74-1 | 100mg |

$ 365.00 | 2022-06-02 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02476-5g |

5-iodo-6-methyl-1h-pyrimidin-4-one |

7752-74-1 | 95% | 5g |

$1370 | 2023-09-07 | |

| Enamine | EN300-96023-0.05g |

5-iodo-6-methylpyrimidin-4-ol |

7752-74-1 | 95% | 0.05g |

$19.0 | 2023-05-25 | |

| Enamine | EN300-96023-1.0g |

5-iodo-6-methylpyrimidin-4-ol |

7752-74-1 | 95% | 1g |

$78.0 | 2023-05-25 | |

| Enamine | EN300-96023-0.5g |

5-iodo-6-methylpyrimidin-4-ol |

7752-74-1 | 95% | 0.5g |

$61.0 | 2023-05-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I42570-100mg |

5-Iodo-6-methylpyrimidin-4(1H)-one |

7752-74-1 | 95% | 100mg |

¥726.0 | 2024-07-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I855390-250mg |

5-Iodo-6-methylpyrimidin-4(1H)-one |

7752-74-1 | 95% | 250mg |

269.10 | 2021-05-17 | |

| Enamine | EN300-2934176-0.05g |

5-iodo-6-methylpyrimidin-4-ol |

7752-74-1 | 95% | 0.05g |

$19.0 | 2023-09-01 | |

| Enamine | EN300-2934176-5g |

5-iodo-6-methylpyrimidin-4-ol |

7752-74-1 | 95% | 5g |

$311.0 | 2023-09-01 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02476-10g |

5-iodo-6-methyl-1h-pyrimidin-4-one |

7752-74-1 | 95% | 10g |

$2300 | 2023-09-07 |

5-Iodo-6-methylpyrimidin-4-ol 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

7752-74-1 (5-Iodo-6-methylpyrimidin-4-ol) 関連製品

- 39247-89-7(4(3H)-Pyrimidinone,6-methyl-2-(methylamino)-)

- 126538-89-4(6-(difluoromethyl)-3,4-dihydropyrimidin-4-one)

- 124703-81-7(6-(propan-2-yl)pyrimidin-4-ol)

- 16353-07-4(6-propylpyrimidin-4-ol)

- 103980-63-8(5-ethyl-6-methylpyrimidin-4-ol)

- 76510-61-7(5-Iodo-2-(methylthio)pyrimidin-4-ol)

- 111079-41-5(5-iodo-2-methyl-1,4-dihydropyrimidin-4-one)

- 16858-50-7(2-ethyl-6-methylpyrimidin-4-ol)

- 100959-93-1(4(3H)-Pyrimidinone,6-(hydroxymethyl)-)

- 55474-79-8(Guanidine,N'-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N,N-dimethyl-)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量